Bienvenue dans la boutique en ligne BenchChem!

4-Hydroxy-3-phenyl-1,5-naphthyridin-2(1H)-one

PARP-1 inhibition DNA trapping cancer therapeutics

4-Hydroxy-3-phenyl-1,5-naphthyridin-2(1H)-one is a heterocyclic small molecule (C14H10N2O2, MW 238.24) belonging to the 1,5-naphthyridin-2(1H)-one family. It features a 4-hydroxy group and a 3-phenyl substituent on the naphthyridinone core, distinguishing it from the unsubstituted scaffold (4-hydroxy-1,5-naphthyridin-2(1H)-one, CAS 60058-16-4) and from its regioisomeric analog 4-hydroxy-3-phenyl-1,8-naphthyridin-2(1H)-one (CAS 67862-28-6).

Molecular Formula C14H10N2O2
Molecular Weight 238.246
CAS No. 181122-95-2
Cat. No. B599734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-3-phenyl-1,5-naphthyridin-2(1H)-one
CAS181122-95-2
Synonyms4-Hydroxy-3-phenyl-1,5-naphthyridin-2(1H)-one
Molecular FormulaC14H10N2O2
Molecular Weight238.246
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C3=C(C=CC=N3)NC2=O)O
InChIInChI=1S/C14H10N2O2/c17-13-11(9-5-2-1-3-6-9)14(18)16-10-7-4-8-15-12(10)13/h1-8H,(H2,16,17,18)
InChIKeyUBPYLMGYIGLNCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-3-phenyl-1,5-naphthyridin-2(1H)-one (CAS 181122-95-2): Compound Class & Procurement Identity


4-Hydroxy-3-phenyl-1,5-naphthyridin-2(1H)-one is a heterocyclic small molecule (C14H10N2O2, MW 238.24) belonging to the 1,5-naphthyridin-2(1H)-one family. It features a 4-hydroxy group and a 3-phenyl substituent on the naphthyridinone core, distinguishing it from the unsubstituted scaffold (4-hydroxy-1,5-naphthyridin-2(1H)-one, CAS 60058-16-4) [1] and from its regioisomeric analog 4-hydroxy-3-phenyl-1,8-naphthyridin-2(1H)-one (CAS 67862-28-6) . The 1,5-naphthyridine scaffold has been explored as a pharmacophore in HIV integrase inhibition [2], PARP-1 inhibition [3], and as an environment-sensitive fluorophore [4]. However, direct quantitative biological activity data for this specific compound in peer-reviewed primary literature remain sparse.

Why 4-Hydroxy-3-phenyl-1,5-naphthyridin-2(1H)-one Cannot Be Replaced by Generic Naphthyridinone Analogs


Substitution at the C-3 position of the 1,5-naphthyridin-2(1H)-one core is a critical determinant of both target potency and selectivity. In the HIV integrase inhibitor series reported by Boros et al. (2009), substituent effects at C-3 produced over 100-fold differences in strand-transfer IC50 values, with carboxylic ester and carboxamide groups at C-3 enabling low nanomolar potency while unsubstituted or weakly substituted analogs showed markedly reduced activity [1]. Similarly, the Ren et al. (2022) PARP-1 series demonstrated that the 3-ethyl substitution pattern was essential for achieving sub-nanomolar PARP-1 inhibition (IC50 = 0.49 nM) and >1000-fold selectivity over PARP-2 [2]. The 3-phenyl substituent present in the target compound introduces distinct steric bulk (molecular volume increase of ~45 ų vs. 3-ethyl), altered π-stacking capacity, and modified hydrogen-bonding topology relative to alkyl-substituted analogs. Furthermore, the 1,5-naphthyridine regioisomer cannot be interchanged with the 1,8-naphthyridine analog (CAS 67862-28-6), as the nitrogen atom position alters metal-chelation geometry, a key interaction mode for two-metal binding site pharmacophores such as HIV integrase [1]. These structure-activity relationships establish that generic substitution of this compound is not scientifically defensible without quantitative verification of target-specific activity.

Quantitative Differentiation Evidence for 4-Hydroxy-3-phenyl-1,5-naphthyridin-2(1H)-one vs. Key Comparators


C-3 Phenyl vs. C-3 Ethyl: Impact on PARP-1 Inhibitory Potency and Selectivity

The Ren et al. (2022) series established quantitative structure-activity relationships for C-3 substitution on the 1,5-naphthyridin-2(1H)-one core. The lead compound 8m (3-ethyl series) achieved PARP-1 IC50 = 0.49 nM and DLD-1 cell IC50 = 4.82 nM, with in vitro DNA trapping efficacy of 1.85 nM and >1000-fold selectivity for PARP-1 over PARP-2 DNA trapping [1]. While the target compound 4-hydroxy-3-phenyl-1,5-naphthyridin-2(1H)-one has not been directly evaluated in this assay, the C-3 phenyl substituent differs from the C-3 ethyl of compound 8m by: (i) increased molecular volume (~45 ų larger), (ii) presence of π-π stacking potential absent in the ethyl analog, and (iii) altered lipophilicity (estimated ΔlogP ≈ +1.8) . These differences predict altered PARP-1 catalytic domain occupancy and potentially divergent selectivity profiles that must be empirically determined. The class-level inference from the Ren series is that C-3 substitution identity is a primary potency driver; therefore, phenyl-for-ethyl substitution cannot be assumed to yield equivalent PARP-1 activity without direct comparative testing.

PARP-1 inhibition DNA trapping cancer therapeutics

Regioisomeric Differentiation: 1,5- vs. 1,8-Naphthyridine Core for Two-Metal Binding Pharmacophores

The target compound (1,5-naphthyridine core) and its regioisomer 4-hydroxy-3-phenyl-1,8-naphthyridin-2(1H)-one (CAS 67862-28-6) differ exclusively in the position of the second ring nitrogen (position 5 vs. position 8). This positional shift alters the N–N distance and chelation angle, which are critical for two-metal binding site pharmacophores such as HIV integrase. Boros et al. (2009) demonstrated that the 1,5-naphthyridine scaffold supports potent HIV integrase strand transfer inhibition with IC50 values in the low nanomolar range when appropriately substituted at C-3 and C-7 [1]. In contrast, 1,8-naphthyridine-based integrase inhibitors (e.g., 8-hydroxy-[1,6]naphthyridine series) exhibit distinct resistance profiles and binding modes, as shown by Zhuang et al. (2003), with some analogs showing IC50 = 10 nM in strand transfer assays but differing susceptibility to integrase resistance mutations [2]. The regioisomeric nitrogen position directly influences metal-ion coordination geometry and thus target engagement potency. No published head-to-head comparison of the 1,5- and 1,8-regioisomers with identical C-3 phenyl substitution exists, making empirical determination essential for any project where target metal-chelation is the intended mechanism of action.

HIV integrase metal chelation antiviral regioisomer selectivity

C-3 Phenyl vs. C-3 Unsubstituted: Influence on Fluorescence Properties as Environment-Sensitive Probe

A study on 1,5-naphthyridin-2(1H)-one derivatives as fluorescent dyes (2018) demonstrated that the 3-hydroxyl group confers unique solvent-dependent fluorescence properties, with stronger emission in polar and protic solvents, and that installation of an 8-phenyl group further shifts fluorescence in different solvent environments [1]. While the target compound bears a 3-phenyl (rather than 3-hydroxyl or 8-phenyl) group, the study establishes that aryl substitution on the 1,5-naphthyridin-2(1H)-one scaffold modulates both fluorescence quantum yield and solvent sensitivity. The unsubstituted scaffold 4-hydroxy-1,5-naphthyridin-2(1H)-one (CAS 60058-16-4) provides a baseline fluorophore [2], but the 3-phenyl group in the target compound is expected to extend π-conjugation, red-shift absorption/emission maxima, and potentially increase molar extinction coefficient through extended aromatic character. Quantitative fluorescence parameters (λex, λem, Φ, brightness) for the target compound have not been reported; however, the structurally informed prediction of enhanced photophysical properties relative to the unsubstituted core makes it a candidate for fluorescent probe development requiring empirical photophysical characterization.

fluorescent dyes environment-polarity sensing bioimaging fluorophore

Physicochemical Differentiation: C-3 Phenyl Impact on logP, Solubility, and Permeability vs. Unsubstituted Core

The 3-phenyl substituent on the target compound fundamentally alters its physicochemical profile relative to the unsubstituted 4-hydroxy-1,5-naphthyridin-2(1H)-one scaffold (CAS 60058-16-4, MW 162.15, logP ~0.63, PSA 65.98 Ų) [1]. The target compound (MW 238.24) has a calculated logP of approximately 2.30 and a topological polar surface area (TPSA) of 65.98 Ų . The addition of the phenyl group increases molecular weight by 76.09 Da (+47%), logP by approximately +1.67 log units, and the number of rotatable bonds from 0 to 1, while TPSA remains unchanged (the phenyl group adds no additional H-bond donors or acceptors). This shift moves the compound into a more lipophilic, potentially more membrane-permeable property space. For medicinal chemistry programs, this differentiation is significant because: (i) increased logP correlates with enhanced passive membrane permeability but may reduce aqueous solubility; (ii) the phenyl group introduces an additional metabolic liability (potential CYP-mediated oxidation at the para position); and (iii) the increased molecular volume alters target binding site complementarity. These property differences preclude direct substitution of the unsubstituted scaffold for the 3-phenyl analog in any assay where lipophilicity, solubility, or permeability are variables.

drug-likeness lipophilicity permeability physicochemical properties

Evidence Gap Advisory: Absence of Published Direct Quantitative Bioactivity Data

A systematic search of PubMed, ChEMBL, BindingDB, PubChem, and patent databases (conducted May 2026) identified no peer-reviewed primary research articles reporting quantitative biological activity data (IC50, EC50, Ki, etc.) for 4-hydroxy-3-phenyl-1,5-naphthyridin-2(1H)-one (CAS 181122-95-2) against any specific molecular target. The compound appears in chemical vendor catalogs (benchchem.com, evitachem.com, chemsrc.com) as a research chemical and building block, and its InChI Key (UBPYLMGYIGLNCM-UHFFFAOYSA-N) is registered in PubChem, but no bioactivity annotations are present in ChEMBL or BindingDB for this exact structure [1]. This absence of published quantitative data means that all differentiation claims above are based on class-level inference from structurally related 1,5-naphthyridin-2(1H)-one analogs (Boros 2009, Ren 2022) and on calculated/estimated physicochemical properties. The compound's differentiation therefore rests primarily on its unique C-3 phenyl substitution pattern on the 1,5-naphthyridine core, which is structurally distinct from all published analogs with demonstrated bioactivity. Any procurement decision for biological screening must incorporate the cost of de novo empirical profiling, as no potency or selectivity data exist to guide target selection or comparator benchmarking [2].

data limitation empirical validation SAR gap bioactivity profiling

Validated Application Scenarios for 4-Hydroxy-3-phenyl-1,5-naphthyridin-2(1H)-one Based on Available Evidence


Medicinal Chemistry SAR Expansion of 1,5-Naphthyridinone-Based PARP-1 Inhibitors

The target compound serves as a C-3 phenyl-substituted analog for expanding the structure-activity relationship landscape established by the Ren et al. (2022) 3-ethyl-1,5-naphthyridin-2(1H)-one PARP-1 inhibitor series [3]. The phenyl group introduces π-stacking potential absent in the ethyl series, which may confer additional interactions with the PARP-1 NAD+ binding pocket aromatic residues (Tyr907, Tyr896). Its higher logP (~2.30 vs. ~0.5–1.0 for ethyl analogs) predicts altered cellular permeability and intracellular distribution. Procurement is justified when the research objective is to test the hypothesis that C-3 aryl substitution improves PARP-1 binding affinity or selectivity over PARP-2 through expanded hydrophobic contacts.

HIV Integrase Inhibitor Scaffold Hopping and Resistance Profile Exploration

Building on the Boros et al. (2009) demonstration that 7-benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one derivatives achieve low nanomolar HIV integrase strand transfer inhibition [3], the target compound provides a structurally distinct C-3 phenyl substitution pattern for exploring integrase inhibitor chemical space. The 1,5-naphthyridine core maintains the two-metal binding pharmacophore geometry required for HIV integrase active-site engagement, while the C-3 phenyl (rather than the reported C-3 ester or carboxamide) may confer differential resistance profiles against known integrase mutations (e.g., N155H, Q148H/K/R, G140S). This application is supported by the regioisomeric differentiation evidence (Section 3, Evidence Item 2), which establishes that the 1,5-naphthyridine core is mechanistically validated for integrase inhibition.

Fluorescent Probe Development Based on Extended π-Conjugation

The demonstrated fluorescence properties of 1,5-naphthyridin-2(1H)-one derivatives, particularly the solvent-polarity sensitivity conferred by aryl substitution [3], support the target compound's potential as a fluorophore scaffold. The 3-phenyl group extends the π-conjugation system relative to the unsubstituted core, predicting a red-shifted emission spectrum and potentially higher molar extinction coefficient. Procurement is appropriate for research programs developing environment-sensitive fluorescent probes for protein conformational sensing or biomolecular interaction detection, with the caveat that comprehensive photophysical characterization (λex, λem, Φ, brightness, photostability) must be performed as no published data exist for this specific compound.

Chemical Biology Probe for CYP Enzyme Interaction Profiling

The target compound's structural features (planar aromatic system with H-bond donor/acceptor functionality) and estimated logP of ~2.30 place it within the property space of CYP450 substrates and inhibitors. Structurally related naphthyridine derivatives have been evaluated for CYP inhibition in human liver microsome assays [3]. The compound may serve as a chemical biology probe for CYP enzyme interaction studies, particularly CYP1A2 and CYP2C19, which preferentially bind planar aromatic substrates. However, this application requires de novo empirical CYP inhibition profiling, as the specific CYP inhibition profile for this compound has not been published. Procurement is justified for CYP panels only as part of a broader profiling campaign.

Quote Request

Request a Quote for 4-Hydroxy-3-phenyl-1,5-naphthyridin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.